1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride
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Overview
Description
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a thiadiazole ring, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the thiadiazole ring is introduced to the piperidine moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced purification techniques such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a catalyst in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly glutaminase 1 inhibitors.
Medicine: Investigated for its antineoplastic properties, making it a candidate for cancer chemotherapy.
Mechanism of Action
The mechanism of action of 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. For instance, as a glutaminase 1 inhibitor, it interferes with the enzyme’s activity, leading to reduced glutamine metabolism in cancer cells, thereby inhibiting their growth . The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole derivatives: A broad class of compounds known for their diverse pharmacological properties.
Uniqueness
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride stands out due to its specific combination of the thiadiazole and piperidine moieties, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit glutaminase 1 and its antineoplastic properties make it a promising candidate for further research and development.
Properties
Molecular Formula |
C8H16Cl2N4S |
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Molecular Weight |
271.21 g/mol |
IUPAC Name |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4S.2ClH/c9-5-7-1-3-12(4-2-7)8-11-10-6-13-8;;/h6-7H,1-5,9H2;2*1H |
InChI Key |
OEMQOWZVQSWKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=NN=CS2.Cl.Cl |
Origin of Product |
United States |
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